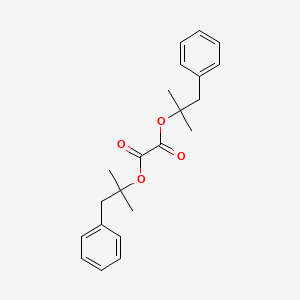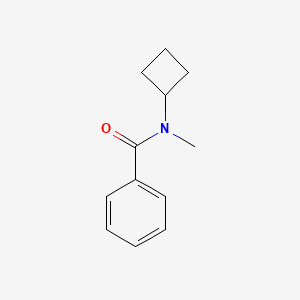
Triisopropoxychromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium (III) isopropoxide is an organometallic compound with the chemical formula Cr(OCH(CH₃)₂)₃. It is a coordination complex where chromium is in the +3 oxidation state, coordinated to three isopropoxide ligands. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium (III) isopropoxide can be synthesized through the reaction of chromium (III) chloride with isopropanol in the presence of a base. The general reaction is as follows: [ \text{CrCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Cr(OCH(CH}_3\text{)_2)_3} + 3 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of chromium (III) isopropoxide often involves the use of chromium (III) chloride and isopropanol, similar to laboratory synthesis. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chromium (III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states or elemental chromium.
Substitution: The isopropoxide ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products Formed
Oxidation: Chromium (VI) compounds.
Reduction: Chromium (II) compounds or elemental chromium.
Substitution: Chromium complexes with different ligands.
Scientific Research Applications
Chromium (III) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of diabetes management.
Industry: It is used in the production of advanced materials, including coatings and nanomaterials.
Mechanism of Action
The mechanism by which chromium (III) isopropoxide exerts its effects involves coordination chemistry. The chromium center can interact with various substrates, facilitating reactions through coordination and activation of the substrates. In biological systems, it may interact with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Chromium (III) chloride: Another chromium (III) compound with different ligands.
Chromium (III) acetate: Similar coordination complex with acetate ligands.
Chromium (III) nitrate: Chromium (III) complex with nitrate ligands.
Uniqueness
Chromium (III) isopropoxide is unique due to its specific ligand environment, which imparts distinct reactivity and properties compared to other chromium (III) compounds. Its isopropoxide ligands make it particularly useful in organic synthesis and materials science applications.
Properties
Molecular Formula |
C9H24CrO3 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
chromium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Cr/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
CQTPLALLRNCENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


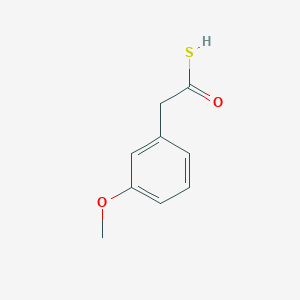
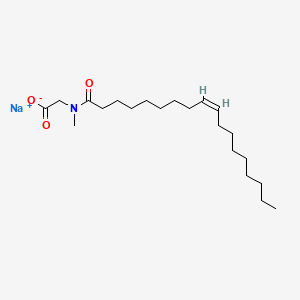
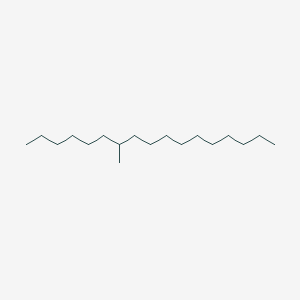

![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

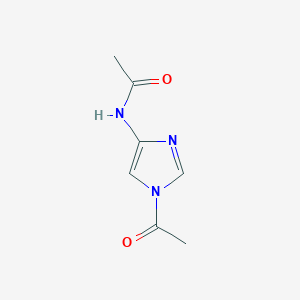
![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
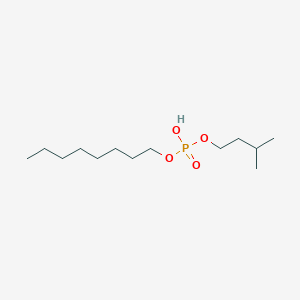
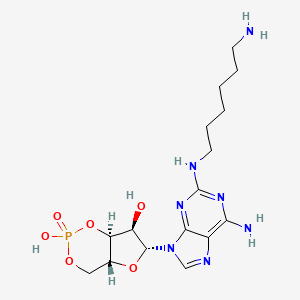
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
